molecular formula C7H17N B3370962 3-Ethylpentan-2-amine CAS No. 59082-16-5

3-Ethylpentan-2-amine

Cat. No.: B3370962
CAS No.: 59082-16-5
M. Wt: 115.22 g/mol
InChI Key: AFEDQQKVLBHDNO-UHFFFAOYSA-N
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Description

3-Ethylpentan-2-amine is a branched aliphatic amine with the molecular formula C₇H₁₇N. Its structure consists of a pentane backbone substituted with an ethyl group at position 3 and an amine group at position 2. This compound belongs to the class of secondary amines, where the nitrogen atom is bonded to two carbon atoms. Branched amines typically exhibit lower boiling points and higher volatility compared to linear isomers due to reduced intermolecular van der Waals forces .

Properties

IUPAC Name

3-ethylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-7(5-2)6(3)8/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEDQQKVLBHDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59082-16-5
Record name 3-ethylpentan-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylpentan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-ethyl-2-pentanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction typically occurs under mild conditions, with the temperature and pressure adjusted to optimize yield and purity.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale reductive amination processes. These processes often employ continuous flow reactors to ensure consistent product quality and high efficiency. The use of advanced catalysts and optimized reaction conditions allows for the production of this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

3-Ethylpentan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethylpentan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylpentan-2-amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Identified in Evidence

The provided evidence highlights several compounds with structural similarities to 3-Ethylpentan-2-amine. Key comparisons include:

Compound A : 3-Ethyl-2-methylpentan-3-amine (CAS: 90225-52-8)
  • Molecular Formula : C₈H₁₉N
  • Structure : A pentane backbone with an ethyl group at position 3, a methyl group at position 2, and an amine group at position 3.
  • Key Differences :
    • The amine group is located at position 3 instead of position 2.
    • Additional methyl substitution at position 2 increases branching.
  • Lower boiling point compared to this compound due to increased branching .
Compound B : 2-Ethyl-2-methoxybutan-1-amine (CAS: 145550-57-8)
  • Molecular Formula: C₇H₁₇NO
  • Structure : A butane backbone with an ethyl group and methoxy group at position 2, and an amine group at position 1.
  • Key Differences :
    • Presence of a methoxy (-OCH₃) group introduces polarity.
    • Shorter carbon chain (butane vs. pentane).
  • Inferred Properties :
    • Higher solubility in polar solvents (e.g., water) due to the methoxy group.
    • Reduced basicity compared to this compound, as electron-donating methoxy groups may slightly decrease the amine’s ability to donate electrons .
Compound C : 3-Ethylpentanal (CAS: 39992-52-4)
  • Molecular Formula : C₇H₁₄O
  • Structure : A pentanal derivative with an ethyl group at position 3.
  • Key Differences :
    • Aldehyde functional group (-CHO) instead of an amine.
  • Inferred Properties :
    • Higher reactivity (e.g., oxidation susceptibility) due to the aldehyde group.
    • Lower boiling point than amines of similar molecular weight due to weaker hydrogen bonding .

Hypothetical Data Table for Comparative Analysis

The following table synthesizes inferred properties based on structural features and general organic chemistry trends:

Property This compound 3-Ethyl-2-methylpentan-3-amine 2-Ethyl-2-methoxybutan-1-amine 3-Ethylpentanal
Molecular Formula C₇H₁₇N C₈H₁₉N C₇H₁₇NO C₇H₁₄O
Molecular Weight (g/mol) 115.22 129.24 131.21 114.19
Functional Group Secondary amine Tertiary amine Primary amine + methoxy Aldehyde
Branching Moderate High Moderate Moderate
Inferred Boiling Point ~150–170°C ~130–150°C ~180–200°C ~140–160°C
Solubility in Water Low Very low Moderate Low

Key Research Findings and Trends

Branching Effects : Increased branching (e.g., Compound A) reduces intermolecular forces, leading to lower boiling points compared to less branched analogs .

Functional Group Impact : The presence of polar groups like methoxy (Compound B) enhances solubility in polar solvents but may alter reactivity profiles .

Basicity Differences : Secondary amines (this compound) generally exhibit stronger basicity than tertiary amines (Compound A) due to reduced steric hindrance and electronic effects .

Biological Activity

3-Ethylpentan-2-amine, known by its IUPAC name, is an organic nitrogen compound classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. Its molecular formula is C7_7H17_{17}N, and it features a branched carbon chain that contributes to its significance in various chemical and biological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of this compound primarily stems from its ability to act as a nucleophile. The amine group can form hydrogen bonds and ionic interactions with various molecular targets, including enzymes and receptors. This interaction can influence the activity and function of these biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Pharmacological Potential

Research indicates that this compound may have potential applications in medicine, particularly in the development of pharmaceutical intermediates or active ingredients. Its interactions with biomolecules suggest possible roles in drug design and synthesis.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized compounds related to this compound on human breast cancer cell lines (MCF-7). Results indicated that modifications to the amine structure could enhance cytotoxicity compared to standard treatments like Tamoxifen. This suggests that structural variations in amines may lead to improved therapeutic efficacy against cancer cells .
  • Synthesis and Characterization : The synthesis of this compound has been explored through various methods, including reductive amination. The characterization of synthesized compounds often involves techniques such as NMR spectroscopy, which confirms structural integrity and purity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Methylpentan-2-amine Similar but lacks ethyl groupLimited studies on biological activity
2-Methylpentan-3-amine Different methyl positioningVariability in reactivity
3-Ethylpentan-3-amine Lacks methyl groupSimilar reactivity patterns

The unique branching pattern of this compound influences its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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